molecular formula C20H17ClFN7O2S B3413984 1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946286-17-5

1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3413984
CAS No.: 946286-17-5
M. Wt: 473.9 g/mol
InChI Key: BUAQARPQZKEIEC-UHFFFAOYSA-N
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Description

1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a compound of notable interest in the fields of chemistry, biology, medicine, and industry. It integrates various functional groups that provide unique reactivity and specificity, making it a valuable tool for scientific exploration and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves a multi-step process:

  • Formation of the piperazine core: : The piperazine ring is formed through a cyclization reaction involving appropriate precursors.

  • Introduction of the triazolopyrimidine moiety: : This can be achieved by reacting the piperazine intermediate with a triazolopyrimidine derivative under controlled conditions.

  • Attachment of the sulfonyl group: : The 3-chlorobenzenesulfonyl group is then introduced using a sulfonylation reaction, often employing reagents like chlorosulfonic acid.

  • Addition of the fluorophenyl group: : This is typically the last step, involving a substitution reaction to attach the fluorophenyl group to the triazolopyrimidine core.

Industrial Production Methods: Scaling up the synthesis for industrial purposes involves optimizing each step for higher yields and purity. Techniques like flow chemistry might be employed to ensure consistent production and scalability. The use of automated systems can further improve the efficiency and reproducibility of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, such as:

  • Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

  • Reduction: : Can be performed using hydrogenation or chemical reducing agents like sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced with other nucleophiles.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, chromium trioxide, and oxygen with catalysts.

  • Reduction: : Hydrogen gas with palladium catalyst, sodium borohydride.

  • Substitution: : Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives, which can be further utilized for creating more complex molecules or for specific applications in scientific research.

Scientific Research Applications

1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is employed in diverse scientific domains:

  • Chemistry: : Used as a building block for synthesizing more complex organic molecules.

  • Biology: : Studied for its interactions with biological macromolecules and potential as a biochemical probe.

  • Medicine: : Investigated for therapeutic properties, including potential anticancer and antiviral activities.

  • Industry: : Utilized in the development of new materials with specific properties, such as improved strength or thermal stability.

Mechanism of Action

The mechanism by which 1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exerts its effects involves:

  • Molecular Targets: : It often targets specific proteins or enzymes, inhibiting their activity or modulating their function.

  • Pathways: : Engages in molecular pathways that regulate cell proliferation, apoptosis, and immune responses. The exact pathways depend on the specific biological context and application being studied.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(3-chlorobenzenesulfonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: : Similar structure but with a chlorophenyl group.

  • 1-(3-methylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: : Contains a methylbenzenesulfonyl group instead.

Uniqueness:
  • Functional Group Variety: : The combination of the 3-chlorobenzenesulfonyl and 4-fluorophenyl groups provides a distinct reactivity profile and binding affinity.

  • Triazolopyrimidine Core: : This core structure is crucial for its activity in biological systems, making it unique compared to other compounds with different core structures.

Properties

IUPAC Name

7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN7O2S/c21-14-2-1-3-17(12-14)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)16-6-4-15(22)5-7-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAQARPQZKEIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 4
1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 5
1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 6
1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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